molecular formula C11H10N2O2 B6442100 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one CAS No. 2548977-46-2

1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one

Cat. No.: B6442100
CAS No.: 2548977-46-2
M. Wt: 202.21 g/mol
InChI Key: OBASDCFAIKJSLZ-UHFFFAOYSA-N
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Description

1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a phenoxy and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one can be achieved through a multi-step process. One common method involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate to form 3-phenoxypropanoic hydrazide. This intermediate is then cyclized using acetic anhydride to yield this compound. The reaction conditions typically involve heating the mixture under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrazinone derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the phenoxy or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazinones and dihydropyrazinones, which can be further functionalized for specific applications .

Scientific Research Applications

1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1,2,5,6-tetrahydropyrazin-2-one
  • 1-methyl-3-phenoxy-1,2,5,6-tetrahydropyrazin-2-one

Uniqueness

1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

1-methyl-3-phenoxypyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBASDCFAIKJSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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